2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC15933626
Molecular Formula: C10H10ClF3N2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClF3N2 |
|---|---|
| Molecular Weight | 250.65 g/mol |
| IUPAC Name | 2,2-difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H9F3N2.ClH/c11-6-1-2-9-7(3-6)8(4-15-9)10(12,13)5-14;/h1-4,15H,5,14H2;1H |
| Standard InChI Key | SCDUADVFMWGOAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)C(CN)(F)F.Cl |
Introduction
2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the indole derivative class, which is a common scaffold in pharmaceutical development. The compound's molecular formula is often reported as CHClFN, although this appears to be an incomplete representation; a more accurate formula would be C11H11ClF3N2, considering the structure of similar indole derivatives.
Chemical Reactivity and Biological Activity
The chemical reactivity of 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride can be analyzed through various reactions, including nucleophilic substitutions or electrophilic additions. The presence of fluorine atoms enhances lipophilicity and alters electronic properties, potentially impacting biological activity. Research suggests that compounds with similar structures often modulate neurotransmitter systems, indicating potential implications in neuropharmacology.
Biological Activity
The compound is believed to interact with specific biological targets such as receptors or enzymes. Given its indole structure, it may act on serotonin receptors or other related pathways, influencing neurotransmission and potentially exhibiting psychoactive properties. Interaction studies focus on its binding affinity and efficacy at various receptors, particularly G protein-coupled receptors like GPRC5A, which is involved in cellular signaling pathways affecting cell proliferation, survival, and migration.
Applications and Research Implications
2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride finds applications in medicinal chemistry research due to its potential biological activity. It is used in studies aimed at understanding its mechanism of action and potential therapeutic effects, particularly in cancer research and neuropharmacology.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 2-(5-Fluoro-1H-indol-3-yl)ethanamine hydrochloride | 2711-58-2 | C10H12ClFN2 | Contains only one fluorine atom on the indole ring |
| 5,7-Difluorotryptamine hydrochloride | 159730-14-0 | C10H11ClF2N2 | Features two fluorine atoms but different substitution pattern |
| 2-(4-Fluoro-1H-indol-3-yl)ethanamine hydrochloride | 1159822-98-6 | C10H11ClFN2 | Fluorination at position 4 instead of position 5 |
These compounds exhibit varying degrees of biological activity and structural characteristics that make them suitable for different research applications.
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